

solubility of 4'-bromo-3'-nitroacetophenone in organic solvents

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Compound of Interest

Compound Name:	1-(4-Bromo-3-nitrophenyl)ethanone
Cat. No.:	B097475

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An In-depth Technical Guide to the Solubility of 4'-bromo-3'-nitroacetophenone in Organic Solvents

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-bromo-3'-nitroacetophenone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Recognizing the critical role of solubility in drug development, process chemistry, and analytical method development, this document synthesizes known physicochemical properties with established theoretical principles of solubility. In the absence of extensive published quantitative data, this guide presents a detailed, field-proven experimental protocol for the systematic determination of the solubility of 4'-bromo-3'-nitroacetophenone in a range of common organic solvents. This protocol is designed to be a self-validating system, ensuring researchers can generate reliable and reproducible data. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical methodology for working with this compound.

Introduction: The Significance of Solubility for 4'-bromo-3'-nitroacetophenone

4'-bromo-3'-nitroacetophenone is an electron-deficient acetophenone derivative with significant applications in organic synthesis. Its molecular structure, featuring a substituted aromatic ring, imparts a specific set of physicochemical properties that dictate its behavior in various solvent systems. Understanding the solubility of this compound is paramount for several reasons:

- **Reaction Kinetics and Purity:** In synthetic organic chemistry, the solubility of reactants in the reaction medium directly influences reaction rates and the formation of byproducts. Poor solubility can lead to heterogeneous reaction mixtures, resulting in lower yields and purification challenges.
- **Crystallization and Purification:** The purification of 4'-bromo-3'-nitroacetophenone, often achieved through recrystallization, is fundamentally dependent on its differential solubility in a given solvent at varying temperatures.
- **Drug Development and Formulation:** For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of bioavailability and the feasibility of different formulation strategies.
- **Analytical Chemistry:** Accurate quantification and characterization of 4'-bromo-3'-nitroacetophenone using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require its complete dissolution in a suitable solvent.

This guide will provide both the foundational knowledge and the practical tools necessary to address these solubility-related challenges.

Physicochemical Properties of 4'-bromo-3'-nitroacetophenone

A thorough understanding of the physical and chemical properties of 4'-bromo-3'-nitroacetophenone is the cornerstone of predicting and experimentally determining its solubility. The key properties are summarized in the table below.

Property	Value	Source(s)
Chemical Name	4'-bromo-3'-nitroacetophenone	[2] [3]
CAS Number	18640-58-9	[3] [4]
Molecular Formula	C ₈ H ₆ BrNO ₃	[2] [3] [5]
Molecular Weight	244.04 g/mol	[2] [6]
Appearance	White to pale yellow powder/crystalline solid	[2] [4] [7]
Melting Point	115-121 °C	[2] [4]
Boiling Point	275.4 °C	[6]
General Solubility	Slightly soluble in water; soluble in organic solvents like acetone and ethanol.	[7]

The structure of 4'-bromo-3'-nitroacetophenone, with its polar nitro and ketone functional groups and a relatively nonpolar brominated benzene ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its solubility. We can anticipate good solubility in polar aprotic solvents that can interact with the polar functional groups, as well as in some polar protic solvents. Its solubility in nonpolar solvents is expected to be more limited.

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solid like 4'-bromo-3'-nitroacetophenone in a solvent is a thermodynamically driven process. It can be understood as the balance between the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).

Several factors influence this balance:

- **Solute-Solvent Interactions:** The nature and strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and solvent are the primary drivers of solubility. For 4'-bromo-3'-nitroacetophenone, the polar ketone and nitro groups can participate in strong dipole-dipole interactions with polar solvents.
- **Temperature:** The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.
- **Solvent Polarity:** A solvent's polarity, often quantified by its dielectric constant, plays a crucial role. Polar solvents are generally better at solvating polar molecules.
- **Crystal Lattice Energy:** The strength of the intermolecular forces holding the 4'-bromo-3'-nitroacetophenone molecules together in the crystal lattice must be overcome by the solvation energy for dissolution to occur.

Experimental Protocol for Solubility Determination

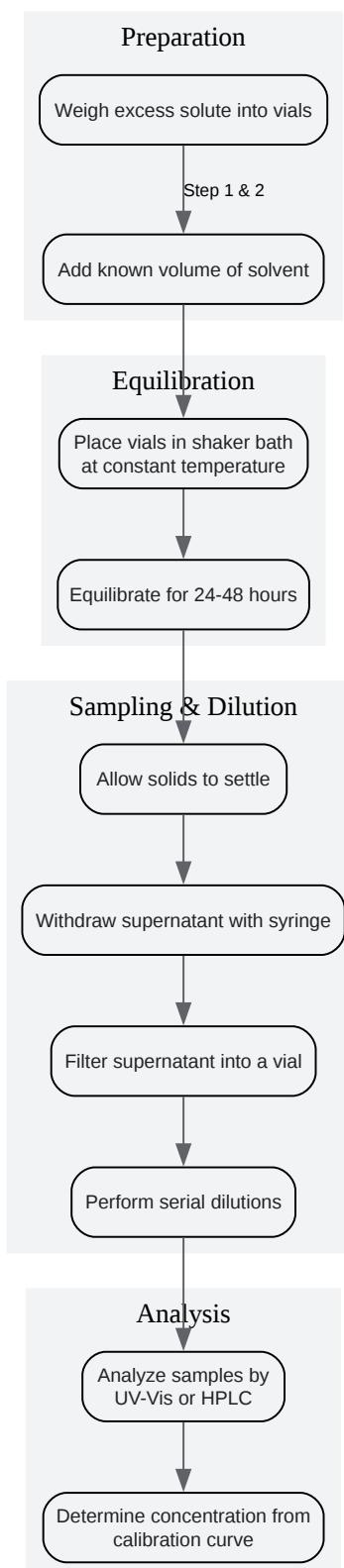
The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of 4'-bromo-3'-nitroacetophenone. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

- 4'-bromo-3'-nitroacetophenone (purity $\geq 98\%$)
- Selected organic solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
- Analytical balance (readable to ± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringes and syringe filters (0.22 μm PTFE or other solvent-compatible material)

- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer or HPLC system

Experimental Workflow Diagram

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